molecular formula C9H12O2S B8374756 2-[4-(Methylthio)phenoxy]ethanol

2-[4-(Methylthio)phenoxy]ethanol

Cat. No.: B8374756
M. Wt: 184.26 g/mol
InChI Key: CIGKXQGMJPHOIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(Methylthio)phenoxy]ethanol (chemical formula: C₉H₁₂O₂S) is a phenolic ether derivative characterized by a methylthio (-SCH₃) group at the para position of a benzene ring, linked via an ether bond to an ethanol moiety. Such compounds are often utilized in pharmaceuticals, polymer synthesis, or surfactants due to their polar yet lipophilic nature .

Properties

Molecular Formula

C9H12O2S

Molecular Weight

184.26 g/mol

IUPAC Name

2-(4-methylsulfanylphenoxy)ethanol

InChI

InChI=1S/C9H12O2S/c1-12-9-4-2-8(3-5-9)11-7-6-10/h2-5,10H,6-7H2,1H3

InChI Key

CIGKXQGMJPHOIE-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)OCCO

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Physicochemical Properties

The table below compares 2-[4-(Methylthio)phenoxy]ethanol (inferred properties) with structurally related compounds:

Compound Name Molecular Formula CAS No. Molecular Weight Key Substituent Melting Point (°C) Boiling Point (°C) Solubility Key Applications
This compound C₉H₁₂O₂S N/A 184.26 -SCH₃ at para position ~25–30 (est.) ~250–300 (est.) Soluble in DMSO, EtOH Pharmaceuticals, surfactants
2-(4-Methoxyphenyl)ethanol C₉H₁₂O₂ 702-23-8 152.19 -OCH₃ at para position 26–30 >230 Soluble in DMSO, MeOH Flavoring agents, intermediates
2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol C₁₈H₃₀O₃ 9036-19-5 294.43 Branched alkyl chain Not reported Not reported Lipophilic Surfactants, coatings
Ethanol, 2-[[(4-methoxyphenyl)methyl]thio] C₁₀H₁₄O₂S 35378-93-9 198.28 -SCH₂-C₆H₄-OCH₃ Not reported Not reported Moderate polarity Organic synthesis

Key Observations :

  • Polarity: The methylthio (-SCH₃) group in this compound is less polar than methoxy (-OCH₃) but more polar than alkyl chains, influencing solubility and interaction with biological targets.
  • Lipophilicity: Branched alkyl derivatives (e.g., 2-(2-[4-(1,1,3,3-Tetramethylbutyl)phenoxy]ethoxy)ethanol) exhibit higher lipophilicity, making them suitable for surfactant applications.
  • Thermal Stability: Methoxy derivatives like 2-(4-Methoxyphenyl)ethanol have higher melting points due to stronger intermolecular forces.

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